![molecular formula C18H14F2N2O2 B2801593 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide CAS No. 1325683-23-5](/img/structure/B2801593.png)
2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide” is a chemical compound that has not been extensively studied. It contains a quinoline moiety, which is a nitrogen-containing heterocycle that is often found in pharmaceuticals . The compound also contains a benzamide group, which is a common motif in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research on compounds structurally related to 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide indicates their importance in the synthesis of new heterocyclic compounds. For instance, the study by Solodukhin et al. (2004) demonstrates the use of ethyl 4,4-difluoro-4-phenoxyacetoacetate as a precursor for synthesizing various heterocyclic derivatives, including quinolin-2-one derivatives. These compounds are of interest due to their potential biological activity, highlighting the role of difluoro and quinolinyl moieties in the design of biologically active heterocycles (Solodukhin et al., 2004).
Antimicrobial Agent Development
Further, compounds with the quinolin-8-yloxy motif have been explored for their antimicrobial properties. For example, Ahmed et al. (2006) synthesized succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, demonstrating significant inhibition of bacterial and fungal growth. This research underscores the potential of quinolin-8-yloxy derivatives as scaffolds for developing new antimicrobial agents (Ahmed et al., 2006).
Molecular Geometry and Crystal Engineering
The study of molecular geometry and crystal engineering also finds applications for compounds related to 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide. Kalita and Baruah (2010) explored different spatial orientations of amide derivatives in anion coordination, revealing insights into the molecular geometry and self-assembly of these compounds into channel-like structures. This research is vital for understanding the molecular architecture and potential for designing materials with specific properties (Kalita & Baruah, 2010).
Zukünftige Richtungen
Given the interesting pharmaceutical and biological activities of compounds containing quinoline moieties , “2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide” could be a potential candidate for future drug research and development. Further studies are needed to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile.
Wirkmechanismus
Target of Action
Quinoline derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antileishmanial, antimalarial, antitubercular, antibacterial, tyrosine kinase (pdgf-rtk) inhibitory, antitumor, and anti-hiv activity .
Mode of Action
Quinoline derivatives are known to interact with various molecular targets, leading to a variety of biological activities .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
The diverse biological activities of quinoline derivatives suggest that they can have a wide range of effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-13-6-2-7-14(20)16(13)18(23)22-10-11-24-15-8-1-4-12-5-3-9-21-17(12)15/h1-9H,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLZIAKPZBROLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.